molecular formula C11H11BrO2 B1336847 Ethyl 3-(3-bromophenyl)acrylate CAS No. 24398-80-9

Ethyl 3-(3-bromophenyl)acrylate

Cat. No.: B1336847
CAS No.: 24398-80-9
M. Wt: 255.11 g/mol
InChI Key: MSSAFCYKWMNVMZ-VOTSOKGWSA-N
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Description

Ethyl 3-(3-bromophenyl)acrylate is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Vinylation Reactions : Ethyl 3-(3-bromophenyl)acrylate has been utilized in vinylation reactions. For instance, the vinylation of bromobiphenyls using homogeneous nickel catalysts was studied, where this compound was used to form Ethyl 4-(4′-hydroxyphenyl)cinnamate with high selectivity (Kelkar, Hanaoka, Kubota, & Sugi, 1994).

  • Polymer Manufacturing : It plays a role in polymer manufacturing. Ethyl acrylate, including its variants like this compound, reacts with both glutathione and protein to form different products, which are relevant in the context of polymer manufacturing and toxicity studies (Potter & Tran, 1992).

  • Deprotonation and Product Formation : The compound demonstrates different reactivity when treated with various bases, leading to the formation of different products such as β-lactams or acrylanilides depending on the deprotonation site (Pandolfi, Chiarotto, Mattiello, Petrucci, & Feroci, 2019).

  • Wittig–SNAr Reactions : In Wittig–SNAr reactions, this compound is used as an intermediate in the synthesis of aurora 2 kinase inhibitors. This highlights its application in medicinal chemistry (Xu, Zhai, Feng, Liu, Zhao, & Yu, 2015).

  • Solid-Phase Synthesis : Its applications extend to the solid-phase synthesis of substituted acrylates, demonstrating its versatility in organic synthesis (Qi, 1989).

  • Synthesis of Hydroxy Esters : It is used as a multifunctionalized building block in the synthesis of new hydroxy esters, showcasing its role in the creation of complex organic molecules (Peng, Zhao, & Zhu, 2006).

  • Coupling Reactions : this compound is also involved in coupling reactions to create different acrylates. This application is important in the field of organic chemistry (Arfaoui & Amri, 2009).

  • Non-Linear Optical (NLO) Response : In the field of material science, particularly for non-linear optical applications, this compound has been characterized and studied, showing its potential in advanced material applications (Rawat & Singh, 2015).

  • Atom Transfer Radical Polymerization : This compound is used in atom transfer radical polymerization processes, indicating its utility in polymer science (Maria, Biedroń, Poli, & Kubisa, 2007).

  • Synthesis of Heterocycles : It is used in the synthesis of various heterocycles, contributing to the development of new compounds with potential pharmaceutical applications (Obushak, Matiychuk, Tsyalkovsky, & Voloshchuk, 2004).

Safety and Hazards

Ethyl 3-(3-bromophenyl)acrylate is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

ethyl (E)-3-(3-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSAFCYKWMNVMZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a stirred solution of 10.1 grams (0.045 mole) of 3-bromocinnamic acid and 40 drops of concentrated sulfuric acid in 75 mL of ethanol was heated at reflux for about 19 hours. After this time the reaction mixture was concentrated under reduced pressure to a residual oil. The oil was dissolved in methylene chloride, and the solution was washed with 50 mL of water and then with 50 mL of an aqueous solution saturated with sodium bicarbonate. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding about 11.4 grams of ethyl 3-(3-bromophenyl)-2-propenoate. The NMR spectrum was consistent with the proposed structure.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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